3,3-二甲基-2-苯基-3,4-二氢-2H-1,4,2λ~5~-苯并恶杂磷杂环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

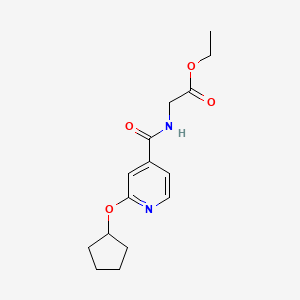

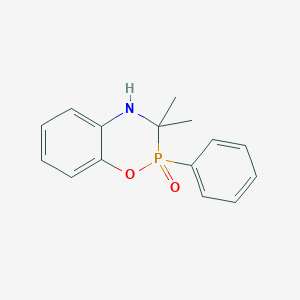

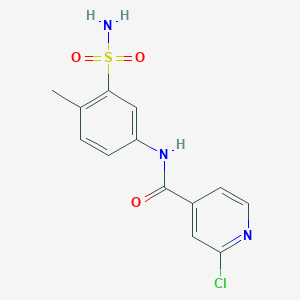

The compound of interest, 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ~5~-benzoxazaphosphinin-2-one, is a member of the benzoxazaphosphinin ring system, which is a class of heterocyclic phosphorus-containing compounds. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzoxazaphosphinin compounds typically involves the reaction of amino alcohols with phosgene derivatives in the presence of a base, such as Na2CO3, as described in the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones . Another approach includes the reaction of chloro-substituted oxazaphosphorinanones with siloxanes or silazanes to form various phosphoryl and thiophosphoryl compounds, as seen in the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate . These methods highlight the versatility of phosphorus chemistry in constructing complex ring systems.

Molecular Structure Analysis

The molecular structure of benzoxazaphosphinin derivatives has been elucidated using X-ray crystallography, which reveals the planarity of the heterocyclic rings and the orientation of substituents. For example, in the case of 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide, the oxazaphosphinine ring adopts a boat conformation, and the substituents are oriented at specific angles to the benzene ring, which could influence the compound's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of benzoxazaphosphinin compounds in acidic or basic media has been explored, indicating that these compounds can undergo various transformations under different conditions . Additionally, the substitution reactions, such as the replacement of chlorine atoms with different amino groups, have been used to synthesize oxazaphosphorinanones with diverse functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazaphosphinin derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds, as well as C—H⋯O interactions, can affect the stability and solubility of these compounds. For instance, the phosphoryl O atom in 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide participates in intermolecular interactions that stabilize the crystal structure . The synthesis of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole also demonstrates the importance of intermolecular contacts in the solid-state structure of these compounds .

Relevant Case Studies

Case studies involving benzoxazaphosphinin derivatives often focus on their potential biological activity. For example, a series of benzooxazaphosphininyl methanol derivatives were synthesized and found to exhibit bioactivity against sugarcane smut, a plant disease. These compounds also showed environmental degradation into nontoxic phosphate residues, highlighting their dual role as antipathogens and potential plant nutrients .

科学研究应用

合成与结构分析

合成技术:该化合物已通过多种方法合成。例如,从二苯甲酰乙炔和 1-甲基咪唑-2-硫醇反应中获得了稳定的二甲基衍生物 (Alizadeh & Yavari, 2005)。另一种方法涉及特定前体与二氯化磷的环化反应 (Ali, Assiri, & Yahia, 2019)。

结构表征:该化合物及其衍生物已通过多种技术进行表征。例如,相关化合物中的六元 1,3,2-恶杂磷杂环在晶体学研究中观察到采用船形构象 (Babu 等人,2009)。

化学性质与反应

反应途径:该化合物表现出各种反应途径。例如,使用与 3,3-二甲基-2-苯基-3,4-二氢-2H-1,4,2λ

5-苯并恶杂磷杂环-2-酮相关的模型化合物研究了 3-芳基取代的苯并恶嗪的固化反应 (Hayakawa 等人,2000)。生物活性:一些衍生物显示出有希望的生物活性,例如对各种菌株的抗菌活性。一项研究合成了从相关化合物衍生的某些席夫碱并评估了它们的抗菌特性 (Asiri & Khan, 2010)。

在材料科学与农业中的应用

材料科学:在材料科学中,该化合物的衍生物已被合成并显示在各个领域中的应用。例如,一项研究合成了苯并恶杂磷杂环基甲醇衍生物,证明了对甘蔗黑穗病的杀伤作用并充当植物营养素 (Kiran 等人,2007)。

农业用途:一些基于这种化学结构合成的化合物对作物表现出生物活性。例如,测试了衍生物对甘蔗黑穗病的影响,显示出抗病原特性和作为植物营养素的潜力 (Kiran 等人,2007)。

属性

IUPAC Name |

3,3-dimethyl-2-phenyl-4H-1,4,2λ5-benzoxazaphosphinine 2-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16NO2P/c1-15(2)16-13-10-6-7-11-14(13)18-19(15,17)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRCAOWKXISOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2OP1(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)